trichostatin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

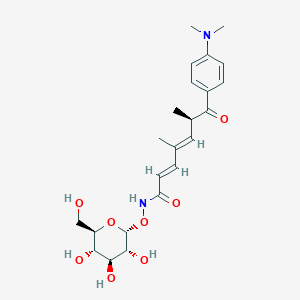

Trichostatin D is a trichostatin and an O-amino sugar. It derives from a trichostatin A.

Applications De Recherche Scientifique

Applications in Cancer Research

Trichostatin D has demonstrated significant potential in cancer treatment through its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Case Study: Nasopharyngeal Carcinoma

- Findings : In vitro studies revealed that TSD inhibited the proliferation of nasopharyngeal carcinoma cells (CNE2 and C666-1) in a concentration-dependent manner. The compound induced cell cycle arrest at the G1 phase and promoted epithelial-mesenchymal transition (EMT) characteristics while impeding cell migration .

- Mechanism : TSD downregulated cyclins and CDKs associated with cell cycle progression while upregulating CDK6 levels, indicating a complex regulatory role in cell cycle dynamics .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Proliferation Inhibition | Mechanism |

|---|---|---|

| CNE2 | Significant | G1 phase arrest |

| C666-1 | Significant | Induction of EMT |

| MCF-7 (Breast) | 32% reduction | Upregulation of CDKI genes |

Cardiovascular Applications

TSD's ability to modulate endothelial function presents promising implications for cardiovascular health.

Case Study: Endothelial Inflammation

- Findings : TSD reduced monocyte adhesion to endothelial cells and decreased the expression of vascular adhesion molecules (VCAM-1 and ICAM-1) in TNFα-induced inflammation models. This suggests a protective role against atherosclerosis .

- Mechanism : The anti-inflammatory effects are partly mediated through KLF2 upregulation, which inhibits the NLRP3/caspase-1/IL-1β signaling pathway .

Neuroprotective Effects

Emerging evidence suggests that TSD may have neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease

- Findings : TSD administration improved cognitive function in rodent models by enhancing synaptic plasticity and promoting BDNF expression through histone acetylation mechanisms .

- Implication : These findings indicate potential therapeutic applications for TSD in preventing cognitive decline associated with neurodegenerative diseases.

Summary of Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a versatile compound for research and therapeutic applications:

| Property | Effect | Application Area |

|---|---|---|

| Histone Deacetylase Inhibition | Increased gene expression | Cancer therapy |

| Anti-inflammatory | Reduced monocyte adhesion | Cardiovascular health |

| Neuroprotection | Improved cognitive function | Neurodegenerative diseases |

| Antioxidant Activity | Reduced oxidative stress | General health |

Analyse Des Réactions Chimiques

Hydroxamic Acid Group Reactivity

Trichostatin A’s hydroxamic acid moiety is central to its biological activity. This group chelates zinc ions in histone deacetylases (HDACs), forming a stable enzyme-inhibitor complex . Key reactions include:

-

Zinc Chelation : The hydroxamic acid binds Zn²⁺ in HDACs via its oxygen and nitrogen atoms, inhibiting catalytic activity.

-

Hydrogen Bonding : Additional stabilization occurs through hydrogen bonding with active-site residues (e.g., Tyr 303 in HDAC8) .

Biosynthetic Reactions in Streptomyces

While TSD biosynthesis is not described, TSA’s biosynthesis involves:

-

Polyketide Synthase (PKS) Assembly : Three PKS modules (TsnB1–3) incorporate methylmalonyl-CoA and malonyl-CoA to form the aliphatic chain .

-

Hydroxamic Acid Formation : A nonribosomal peptide synthetase (NRPS)-like enzyme (TsnB9) transfers hydroxylamine from γ-glutamyl hydroxamate to trichostatic acid .

| Enzyme | Reaction | Substrate | Product |

|---|---|---|---|

| TsnB7 | Oxidizes glutamine | Glutamine | γ-Glutamyl hydroxamate |

| TsnB9 | Transfers hydroxylamine | Trichostatic acid | TSA |

In Vitro Reactivity and Stability

TSA’s stability and reactivity under physiological conditions include:

-

pH-Dependent Degradation : The hydroxamic acid group undergoes hydrolysis in acidic environments, forming trichostatic acid .

-

Metabolic Oxidation : Hepatic cytochrome P450 enzymes metabolize TSA into inactive derivatives (e.g., hydroxylated forms) .

| Condition | Reaction | Half-Life | Reference |

|---|---|---|---|

| pH 7.4 (plasma) | Stable | ~2.5 hours | |

| pH 5.0 (lysosomes) | Hydrolysis to trichostatic acid | <30 minutes |

Key Research Gaps for Trichostatin D

No peer-reviewed studies on TSD’s chemical reactions, biosynthesis, or enzymatic interactions were identified in the provided sources. TSD is presumed to share structural similarities with TSA but may differ in:

-

Side Chain Modifications : Potential variations in methylation or hydroxylation patterns.

-

Enzymatic Targets : Altered specificity for HDAC isoforms or other metalloenzymes.

Propriétés

Formule moléculaire |

C23H32N2O8 |

|---|---|

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23-/m1/s1 |

Clé InChI |

YECWTLGLNDDPGE-YPBJGXFISA-N |

SMILES isomérique |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

SMILES canonique |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Synonymes |

trichostatin D trichostatin-D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.